3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one
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Overview
Description
3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one is a synthetic organic compound that belongs to the class of thiochromen derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It is known that similar compounds can potentiate dopamine while partially inhibiting serotonin . This suggests that 3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been shown to have a high therapeutic index, suggesting good bioavailability .
Result of Action
Similar compounds have been shown to have a variety of biological activities, suggesting that 3-[benzyl(methyl)amino]-6-methylthiochromen-4-one may have similar effects .
Action Environment
Similar compounds have been shown to have a high therapeutic index, suggesting that they may be relatively stable under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the thiochromen core structure.
Substitution Reaction: A benzyl group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the formation of the this compound structure through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one: shares structural similarities with other thiochromen derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and methylamino groups
Properties
IUPAC Name |
3-[benzyl(methyl)amino]-6-methylthiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-13-8-9-17-15(10-13)18(20)16(12-21-17)19(2)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDRMCTUYHVMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C(C2=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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